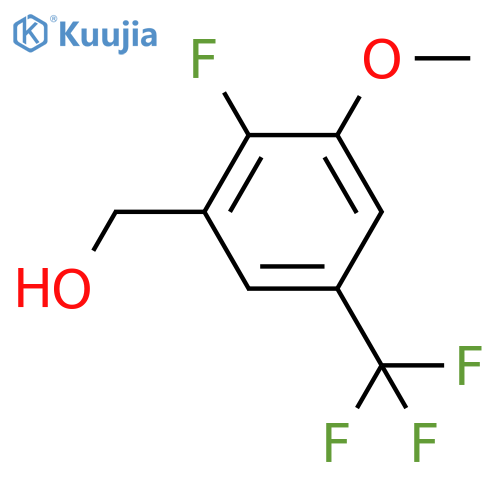

Cas no 2385664-49-1 (Benzenemethanol, 2-fluoro-3-methoxy-5-(trifluoromethyl)-)

2385664-49-1 structure

商品名:Benzenemethanol, 2-fluoro-3-methoxy-5-(trifluoromethyl)-

CAS番号:2385664-49-1

MF:C9H8F4O2

メガワット:224.15

CID:5076885

Benzenemethanol, 2-fluoro-3-methoxy-5-(trifluoromethyl)- 化学的及び物理的性質

名前と識別子

-

- Benzenemethanol, 2-fluoro-3-methoxy-5-(trifluoromethyl)-

-

- インチ: 1S/C9H8F4O2/c1-15-7-3-6(9(11,12)13)2-5(4-14)8(7)10/h2-3,14H,4H2,1H3

- InChIKey: AROWWJXQMSPIPF-UHFFFAOYSA-N

- ほほえんだ: FC1C(=CC(C(F)(F)F)=CC=1CO)OC

Benzenemethanol, 2-fluoro-3-methoxy-5-(trifluoromethyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR022JL9-500mg |

(2-Fluoro-3-methoxy-5-(trifluoromethyl)phenyl)methanol |

2385664-49-1 | 95% | 500mg |

$419.00 | 2025-02-13 |

Benzenemethanol, 2-fluoro-3-methoxy-5-(trifluoromethyl)- 関連文献

-

Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929

-

2. Water

-

Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

2385664-49-1 (Benzenemethanol, 2-fluoro-3-methoxy-5-(trifluoromethyl)-) 関連製品

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量